molecular formula C11H16N2O2 B1361649 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 61471-52-1

7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1361649
CAS No.: 61471-52-1
M. Wt: 208.26 g/mol
InChI Key: HFAOECPKDYQICN-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

  • A novel method for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been developed. This method uses an aromatic diamine, Meldrum's acid, and an isocyanide in CH2Cl2 at ambient temperature, yielding high yields without a catalyst or activation. These compounds have a broad spectrum of biological activities and are closely related to triflubazam, clobazam, and 1,5-benzodiazepines (Shaabani et al., 2009).

Medicinal Chemistry and Pharmacology

  • A series of novel 7-(benzylamino)-1H-benzo[b][1,4]diazepine-2,4(3H, 5H)-dione derivatives were synthesized and evaluated for their anticonvulsant activities. The most promising compound showed significant effectiveness in the maximal electroshock (MES) test, and its structure-activity relationship was discussed (Shao et al., 2018).

Biochemical and Pharmacological Research

  • 6-Chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines were synthesized and evaluated as agonists of central and peripheral dopamine receptors. These compounds exhibited preliminary evidence of dopaminergic activity in both in vitro and in vivo models (Pfeiffer et al., 1982).

Applications in Cancer Research

  • Palladacycles, including derivatives of 1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one, were synthesized and characterized. These compounds were evaluated for their in vitro activity as cytotoxic agents on A2780/S cells and also as cathepsin B inhibitors, an enzyme implicated in cancer-related events (Spencer et al., 2009).

Mechanism of Action

Target of Action

The primary targets of 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine are currently unknown

Biochemical Pathways

Without knowledge of the compound’s targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should aim to elucidate these pathways to understand the compound’s mechanism of action better.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties significantly impact the bioavailability of a compound, influencing its therapeutic potential.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information about how such factors affect this compound is currently unavailable .

Biochemical Analysis

Biochemical Properties

7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteases, potentially inhibiting their activity. This interaction is crucial for understanding the compound’s role in modulating biochemical pathways and its potential therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism, affecting metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization helps elucidate its role in cellular processes and potential therapeutic applications .

Properties

IUPAC Name

7,8-dimethoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-14-10-5-8-7-12-3-4-13-9(8)6-11(10)15-2/h5-6,12-13H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAOECPKDYQICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CNCCN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649664
Record name 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61471-52-1
Record name 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 61471-52-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.